molecular formula C16H10F3N3O3S2 B11542987 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11542987
M. Wt: 413.4 g/mol
InChI Key: DEPVHGLRSOPTEG-UHFFFAOYSA-N
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Description

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride under specific conditions. For example, the reaction can be catalyzed by iodine in dimethylformamide (DMF) to yield the desired benzothiazole derivative . Other methods include the use of microwave-assisted reactions in ionic liquids, which provide a green and efficient approach to synthesizing benzothiazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

    Condensation: The compound can form Schiff bases with aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Typical conditions involve the use of solvents like DMF, DMSO, and acetonitrile, often under reflux or microwave irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzothiazole ring can bind to specific sites on proteins, altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-6-nitro-benzothiazole
  • 2-methyl-6-nitro-benzothiazole
  • 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide

Uniqueness

Compared to similar compounds, 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability .

Properties

Molecular Formula

C16H10F3N3O3S2

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H10F3N3O3S2/c17-16(18,19)10-3-1-2-4-11(10)20-14(23)8-26-15-21-12-6-5-9(22(24)25)7-13(12)27-15/h1-7H,8H2,(H,20,23)

InChI Key

DEPVHGLRSOPTEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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